molecular formula C12H8F6N2O2S B070935 4-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]-1,2,3-thiadiazole CAS No. 175205-47-7

4-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]-1,2,3-thiadiazole

Cat. No.: B070935
CAS No.: 175205-47-7
M. Wt: 358.26 g/mol
InChI Key: BPUFTQZDWMUMQF-UHFFFAOYSA-N
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Description

4-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]-1,2,3-thiadiazole is a synthetic compound known for its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. This compound features a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom, and is substituted with a phenyl group that has two trifluoroethoxy groups attached.

Mechanism of Action

Target of Action

The primary targets of the compound “4-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]-1,2,3-thiadiazole” are Aurora kinase A (AURKA) and vascular endothelial growth factor receptor 2 (VEGFR-2) . These proteins play crucial roles in cell division and angiogenesis, respectively, making them important targets in cancer therapy .

Mode of Action

The compound interacts with its targets through a hydrogen bond formed by the bridging -NH group and the Glu 260 residue of AURKA and VEGFR-2 . This interaction disrupts the normal function of these proteins, leading to changes in cell division and angiogenesis .

Biochemical Pathways

The compound’s interaction with AURKA and VEGFR-2 affects the pathways related to cell division and angiogenesis . Disruption of these pathways can lead to the inhibition of tumor growth and metastasis .

Pharmacokinetics

The compound’s absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties were predicted to follow Lipinski’s rule of 5 . This rule is a guideline for the druglikeness of a compound, suggesting that the compound has favorable bioavailability.

Result of Action

The compound has demonstrated significant bioactivity, with IC50 values of 9.48, 12.16, and 6.43 g/mL for derivatives 5b, 5c, and 5e, respectively . These results suggest that the compound has potent anti-glioblastoma effects .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, at room temperature, the compound has a short life cycle of 10–12 days

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]-1,2,3-thiadiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Phenyl Intermediate: The phenyl intermediate with trifluoroethoxy groups can be synthesized by reacting 2,5-dihydroxybenzaldehyde with 2,2,2-trifluoroethanol in the presence of an acid catalyst.

    Cyclization to Form Thiadiazole Ring: The phenyl intermediate is then reacted with thiosemicarbazide under acidic conditions to form the thiadiazole ring through a cyclization reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]-1,2,3-thiadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing trifluoroethoxy groups.

    Oxidation and Reduction: The thiadiazole ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Cyclization Reactions: The compound can undergo further cyclization reactions to form more complex ring structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted thiadiazole derivatives, while oxidation and reduction can lead to different oxidation states of the thiadiazole ring.

Scientific Research Applications

Comparison with Similar Compounds

4-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]-1,2,3-thiadiazole can be compared with other similar compounds to highlight its uniqueness:

The unique combination of trifluoroethoxy groups and the thiadiazole ring in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

4-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F6N2O2S/c13-11(14,15)5-21-7-1-2-10(22-6-12(16,17)18)8(3-7)9-4-23-20-19-9/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPUFTQZDWMUMQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCC(F)(F)F)C2=CSN=N2)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70397050
Record name 4-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]-1,2,3-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70397050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175205-47-7
Record name 4-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]-1,2,3-thiadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175205-47-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]-1,2,3-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70397050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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